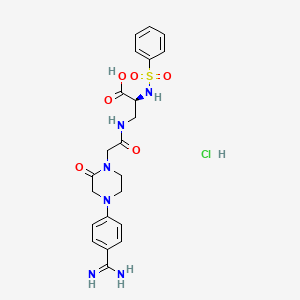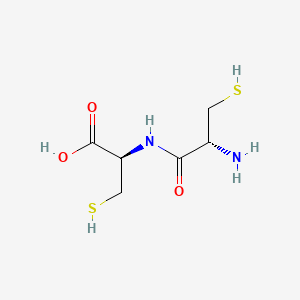
Cysteinylcysteine
描述
Cysteinylcysteine is a compound with the molecular formula C6H12N2O3S2 . It is also known by other names such as Cysteine, cysteinyl-, Cysteinylcystein, and 2-(2-amino-3-sulfanylpropanamido)-3-sulfanylpropanoic acid .
Molecular Structure Analysis
The molecular structure of Cysteinylcysteine consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 224.301 Da and the monoisotopic mass is 224.028931 Da .
Physical And Chemical Properties Analysis
Cysteinylcysteine has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±45.0 °C at 760 mmHg, and a flash point of 244.2±28.7 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 170 Å2 and the molar volume is 160.7±3.0 cm3 .
科学研究应用
Clinical and Nutritional Benefits
Cysteinylcysteine, as part of dietary cysteine, plays a crucial role in enhancing antioxidant status and managing diseases through its involvement in methionine, taurine, and glutathione (GSH) metabolic pathways. It has been shown to fight chronic inflammation by boosting antioxidant status, which is particularly beneficial in stressed and inflammatory states where the demand for cysteine increases as a substrate for GSH synthesis. High cysteine-containing functional foods, such as whey or keratin, are being investigated for their potential clinical benefits in improving antioxidant status in health and disease (McPherson & Hardy, 2011).
Gut Sulfur Amino Acid Metabolism
The gastrointestinal tract plays a significant role in the metabolism of sulfur amino acids (SAAs), including cysteine. It metabolizes about 20% of dietary methionine, converting it into homocysteine and cysteine. This process is integral to maintaining redox homeostasis and impacts epithelial intracellular signaling, proliferation, and survival. The local production of homocysteine and other compounds within the gut has implications for gastrointestinal diseases, suggesting that dietary interventions with folate and cysteine could be effective in disease prevention and treatment (Burrin & Stoll, 2007; Bauchart‐Thevret, Stoll, & Burrin, 2009).
Homocysteine and Health Implications
Homocysteine, a byproduct of cysteine metabolism, has been studied extensively for its role in cardiovascular diseases. Elevated homocysteine levels are linked to various health issues, including oxidative stress, inflammation, and vascular dysfunction. While interventions to lower homocysteine levels were hoped to reduce cardiovascular risks, evidence from randomized controlled trials has not definitively proven a causal relationship, indicating that further research is needed to understand its implications fully (Kaul, Zadeh, & Shah, 2006).
Detoxification and Antioxidant Support
Cysteine's role in detoxification and antioxidant support through the synthesis of glutathione has been highlighted as a key mechanism in protecting against oxidative stress and inflammation in hepatic diseases. N-acetylcysteine (NAC), a cysteine derivative, has shown potential in attenuating markers of inflammation and oxidative stress in liver damage, suggesting its therapeutic possibilities in managing hepatic conditions (Andrade et al., 2015).
安全和危害
While specific safety and hazard information for Cysteinylcysteine is not available in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOXRPGTFRBFZ-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CS)C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939338 | |
| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cysteinylcysteine | |
CAS RN |
18048-87-8 | |
| Record name | L-Cysteinyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteinylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



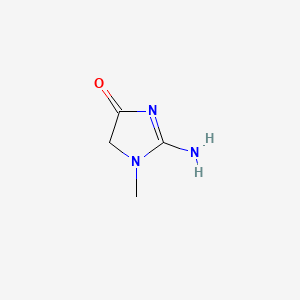
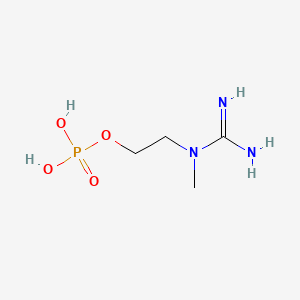
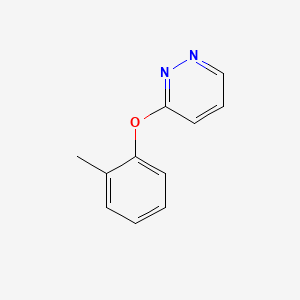
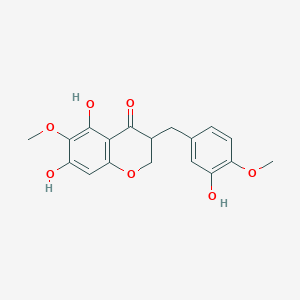
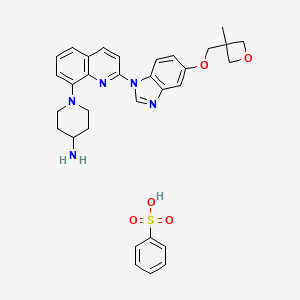
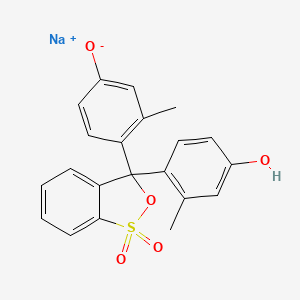
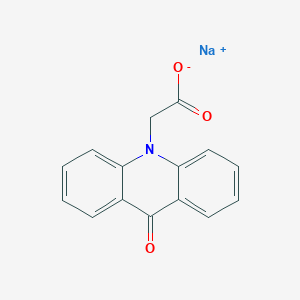
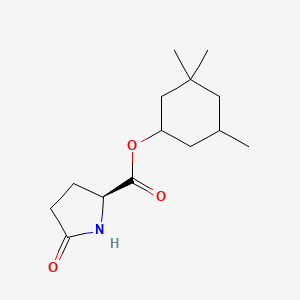
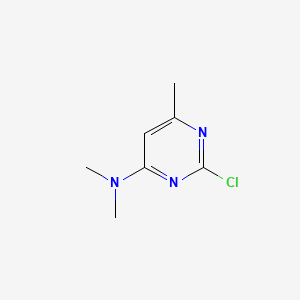
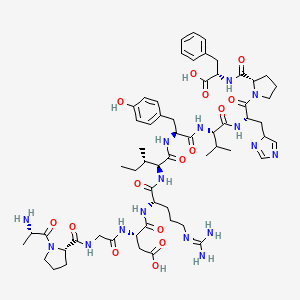
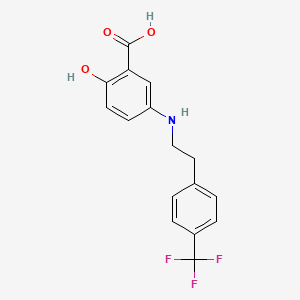
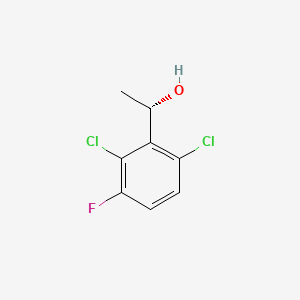
![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)
